Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as Compound X) is a structurally complex heterocyclic molecule featuring a tricyclic core with fused nitrogen-containing rings. Its key functional groups include:
- A 6-imino group and 2-oxo moiety, which may participate in tautomerism or intermolecular interactions.
- A methyl ester at position 5, influencing solubility and metabolic stability.
The compound’s topology, characterized by the tricyclo[8.4.0.0³,⁸] framework, suggests rigidity that could impact binding affinity in biological systems.
Properties
IUPAC Name |
methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-23-15(22)9-8-10-13(19(6-7-20)12(9)16)17-11-4-2-3-5-18(11)14(10)21/h2-5,8,16,20H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELSTSPQDYTRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tricyclic structure that contributes to its biological properties. The presence of functional groups such as the imino and carboxylate moieties may play crucial roles in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 302.33 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of similar triazatricyclic compounds exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of critical metabolic pathways.
Cytotoxicity
Studies have demonstrated that triazatricyclic compounds can exhibit cytotoxic effects on cancer cells. The cytotoxicity is often quantified using IC50 values (the concentration required to inhibit cell growth by 50%). For instance:
| Compound | IC50 (µg/mL) |
|---|---|
| Methyl 7-(2-hydroxyethyl)... | < 0.125 |
| Other Triazatricyclic Derivatives | Varies significantly |
This suggests that the compound may serve as a lead for developing anticancer agents.
The mechanism of action for methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca can be hypothesized based on related compounds:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in nucleic acid synthesis.
- DNA Interaction : The compound may intercalate into DNA strands, preventing replication and transcription.
- Cell Cycle Arrest : By affecting cellular signaling pathways, the compound could induce cell cycle arrest in cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazatricyclic compounds against Gram-positive and Gram-negative bacteria. Methyl 7-(2-hydroxyethyl)-6-imino derivatives showed promising results against Staphylococcus aureus and Escherichia coli.
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound exhibited a dose-dependent response with significant cytotoxicity at low concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Computational Comparison
*Estimated based on core structure and substituents; †Calculated from molecular formula; ‡Predicted using analogous compounds.
Key Observations:
Substituent Effects on Lipophilicity: Compound X’s 2-hydroxyethyl group reduces lipophilicity (XLogP3 ~2.0) compared to the 3-methoxypropyl (XLogP3 2.7) and benzyl (XLogP3 ~3.2) groups in analogs . This suggests improved aqueous solubility, critical for bioavailability.
Hydrogen-Bonding Capacity :
- Compound X has 7 hydrogen bond acceptors, exceeding analogs (6 acceptors) due to the hydroxyethyl group. This may favor interactions with polar biological targets .
Conformational Flexibility :
- Compound X has fewer rotatable bonds (4 vs. 7–8 in analogs), implying greater rigidity. This could reduce entropic penalties during target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
